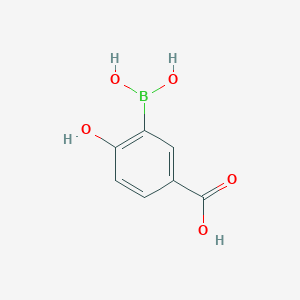
1H-Indole, 6-methyl-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 6-methyl-2-(trifluoromethyl)- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the indole ring enhances its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and agrochemicals .
Métodos De Preparación
The synthesis of 1H-Indole, 6-methyl-2-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction selectively introduces the trifluoromethyl group at the 2-position of the indole ring under mild conditions . Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of trifluoroiodomethane (CF3I) and visible light . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Indole, 6-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 6-methyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 6-methyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1H-Indole, 6-methyl-2-(trifluoromethyl)- can be compared with other indole derivatives such as:
2-(Trifluoromethyl)indole: Similar in structure but lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-(Trifluoromethyl)indole: Lacks the trifluoromethyl group at the 2-position, which can influence its stability and lipophilicity.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups, used primarily as a plant hormone.
The unique combination of the trifluoromethyl and methyl groups in 1H-Indole, 6-methyl-2-(trifluoromethyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8F3N |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
6-methyl-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3 |
Clave InChI |
HYMQPICHDYWVPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)

![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)





![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)
